molecular formula C16H20N8O6 B2887348 5-(2-(7-(2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 887199-87-3

5-(2-(7-(2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2887348
CAS RN: 887199-87-3
M. Wt: 420.386
InChI Key: SXXHKTUAGOSGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(7-(2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C16H20N8O6 and its molecular weight is 420.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modeling for Anticancer Drug Leads One study discusses the synthesis and molecular modeling of chromene derivatives, highlighting their potential as leads for new anticancer drugs. Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations were used to determine the three-dimensional structures and chemical shifts of these compounds. Molecular docking studies suggest that these stereoisomers may act as DNA intercalators, indicating a promising avenue for the development of anticancer therapies (Rubim de Santana et al., 2020).

Molecular Structure and Hydrogen Bonding Another study focused on the molecular structure and hydrogen bonding of pyrimidine derivatives. This research provides detailed insights into the molecular configurations and intermolecular interactions of these compounds, contributing to the understanding of their chemical and physical properties, which are crucial for their potential applications in drug design and development (da Silva et al., 2005).

Catalytic Activity in Oxidation Reactions The synthesis and characterization of arylhydrazones of barbituric acid and their metal complexes were studied for their catalytic activity toward the peroxidative oxidation of alkanes. This research sheds light on the role of these compounds in catalysis, which is relevant for the development of new catalytic agents in chemical reactions, potentially applicable in industrial processes (Palmucci et al., 2015).

properties

IUPAC Name

8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O6/c1-7(25)6-24-9-10(20(2)15(29)23(5)13(9)28)17-14(24)19-18-8-11(26)21(3)16(30)22(4)12(8)27/h7,25-26H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWGJWFECFDBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N=NC3=C(N(C(=O)N(C3=O)C)C)O)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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